

A Comparative Analysis of Cis- and Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid Isomers

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Compound of Interest

Compound Name: *Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid*

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For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric properties is paramount. This guide provides an objective comparison of the physical, chemical, and spectroscopic properties of cis- and trans-2-carbomethoxycyclohexane-1-carboxylic acid, supported by experimental data and protocols.

The spatial arrangement of the carbomethoxy and carboxylic acid groups on the cyclohexane ring in the cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid leads to distinct physical and chemical properties. These differences are critical in synthetic chemistry, where stereochemistry can dictate reaction pathways and product outcomes.

Physicochemical Properties

A summary of the key physical properties of the cis and trans isomers is presented below. The trans isomer generally exhibits a slightly higher melting point, while the cis isomer has a lower boiling point under vacuum.

Property	Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid	Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Molecular Formula	C ₉ H ₁₄ O ₄	C ₉ H ₁₄ O ₄
Molecular Weight	186.21 g/mol [1]	186.21 g/mol [2]
Melting Point	68-69 °C[3]	67-69 °C[2]
Boiling Point	82 °C at 0.5 Torr[3]	303.1 °C at 760 mmHg (for the analogous 1,4-isomer, indicative)
Predicted pKa	4.45[3]	No experimental data found.
CAS Number	111955-05-6[3]	2484-60-8[2]

Synthesis and Reactivity

The synthesis of each isomer typically follows distinct stereoselective pathways. The trans isomer is often synthesized from cis-1,2-cyclohexanedicarboxylic anhydride, taking advantage of a nucleophilic attack by methanol that results in the thermodynamically more stable trans product.

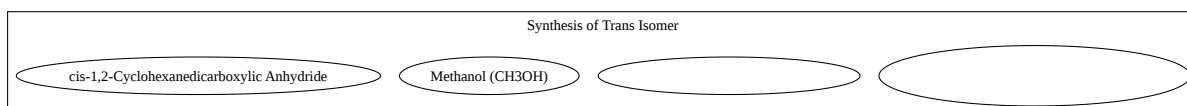
The cis isomer's synthesis often starts from precursors that maintain the cis-stereochemistry throughout the reaction sequence. Due to the proximity of the carboxylic acid and ester groups, the cis isomer can be expected to undergo intramolecular reactions, such as anhydride formation, more readily than the trans isomer.

In terms of thermodynamic stability, for disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation of its bulky substituents, is generally more stable than the cis isomer, where one substituent is forced into an axial position. This increased steric strain in the cis isomer can influence its reactivity.

Experimental Protocols

Synthesis of Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid:

A common method involves the methanolysis of cis-1,2-cyclohexanedicarboxylic anhydride. In a typical procedure, cis-1,2-cyclohexanedicarboxylic anhydride is dissolved in methanol and heated. The reaction proceeds via a nucleophilic attack of methanol on one of the carbonyl groups of the anhydride, followed by proton transfer to yield the half-ester. The trans configuration is favored as it represents the more stable product.



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Synthesis of **Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid**:

Detailed experimental protocols for the synthesis of the cis isomer are less commonly reported but can be achieved through methods that preserve the cis stereochemistry of the starting material, for example, through the controlled mono-esterification of cis-1,2-cyclohexanedicarboxylic acid under specific conditions that avoid isomerization.

Spectroscopic Analysis

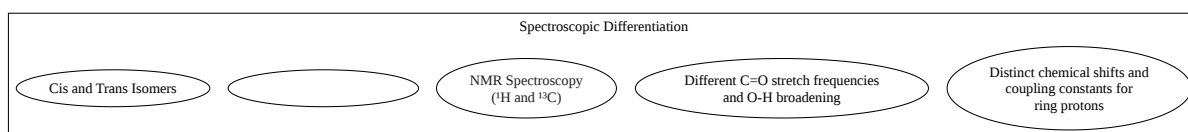
Spectroscopic techniques are invaluable for distinguishing between the cis and trans isomers.

Infrared (IR) Spectroscopy:

The IR spectrum of the trans isomer shows characteristic absorption peaks at approximately 3060 cm^{-1} (O-H stretch of the carboxylic acid), 1710 cm^{-1} (C=O stretch of the ester), and 1670 cm^{-1} (C=O stretch of the carboxylic acid).[2] The broader O-H absorption is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy can provide definitive structural information. For the trans isomer in CDCl_3 , the proton NMR spectrum shows a singlet for the methyl ester protons at approximately 3.68 ppm.[2] The cyclohexyl protons appear as a series of multiplets. The carbon NMR spectrum of the trans isomer displays distinct signals for the carboxylic acid and ester carbonyls at approximately 179.76 and 174.06 ppm, respectively.[2] The stereochemical differences between the cis and trans isomers will result in different chemical shifts and coupling constants for the cyclohexyl ring protons, which can be analyzed to confirm the relative stereochemistry.



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Conclusion

The cis and trans isomers of 2-carbomethoxycyclohexane-1-carboxylic acid, while having the same chemical formula, exhibit notable differences in their physical properties, synthetic routes, and spectroscopic signatures. The trans isomer is generally the more thermodynamically stable of the two. A thorough understanding of these differences is essential for chemists working in synthesis and drug development to ensure the desired stereochemical outcome and to accurately characterize their products.

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